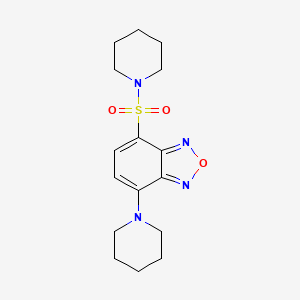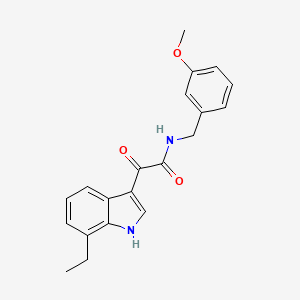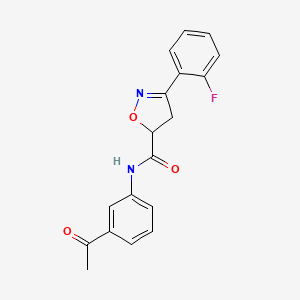
4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole
描述
4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole, also known as PBD, is a fluorescent probe that is widely used in scientific research applications. It is a small molecule that can be easily synthesized and has unique properties that make it useful for a variety of biochemical and physiological studies.
作用机制
The mechanism of action of 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is based on its ability to bind to DNA and other biological molecules. 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has a high affinity for the minor groove of DNA, where it can intercalate and cause structural changes. This binding can lead to changes in the fluorescence properties of 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole, allowing researchers to monitor the interactions between 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole and DNA in real time. 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has also been shown to bind to other biological molecules, such as proteins and lipids, which can lead to changes in their conformation and function.
Biochemical and Physiological Effects
4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole can induce DNA damage and inhibit DNA synthesis. 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has also been shown to inhibit the activity of some enzymes, including topoisomerases and helicases. In vivo studies have demonstrated that 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole can induce apoptosis in cancer cells and reduce tumor growth. However, the physiological effects of 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole are still being studied, and more research is needed to fully understand its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is its unique fluorescent properties, which make it an ideal tool for studying biological systems at the molecular level. 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is also relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also some limitations to using 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole in lab experiments. For example, 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole can be toxic to cells at high concentrations, which can limit its use in certain applications. Additionally, 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole can bind to other biological molecules besides DNA, which can complicate data interpretation.
未来方向
There are many potential future directions for research on 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole. One area of interest is the development of new synthesis methods for 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole that could improve its yield and purity. Another area of interest is the development of new applications for 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole, such as in vivo imaging and drug delivery. Additionally, more research is needed to fully understand the physiological effects of 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole and its potential as a therapeutic agent. Overall, 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is a versatile tool for studying biological systems, and its unique properties make it an important area of research in the field of biochemistry and molecular biology.
科学研究应用
4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is widely used as a fluorescent probe in scientific research applications. It is commonly used to label proteins and other biological molecules in order to study their localization and dynamics in living cells. 4-(1-piperidinyl)-7-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has also been used to study protein-protein interactions, enzyme activity, and DNA structure. Its unique fluorescent properties make it an ideal tool for studying biological systems at the molecular level.
属性
IUPAC Name |
7-piperidin-1-yl-4-piperidin-1-ylsulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-24(22,20-11-5-2-6-12-20)14-8-7-13(15-16(14)18-23-17-15)19-9-3-1-4-10-19/h7-8H,1-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOPKBLDCWWYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C3=NON=C23)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)-7-(piperidin-1-ylsulfonyl)-2,1,3-benzoxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-cyanophenyl)thio]-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4655378.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655388.png)

![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4655397.png)

![ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}-3-methylbenzoate](/img/structure/B4655411.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine](/img/structure/B4655416.png)
![[4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B4655421.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4655426.png)

![N-isobutyl-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4655433.png)
![N-(3-chlorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4655448.png)
![ethyl 1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4655451.png)